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Abstract

UBX-382 is a potent and orally bioavailable Proteolysis-Targeting Chimera (PROTAC)
designed to induce the degradation of Bruton's tyrosine kinase (BTK).[1][2] As a
heterobifunctional molecule, it represents a promising therapeutic strategy for B-cell
malignancies by targeting both wild-type and mutant forms of BTK, which are crucial for B-cell
receptor (BCR) signaling and tumor cell survival.[1][3][4] Preclinical studies have demonstrated
its superior efficacy in degrading BTK and inhibiting tumor growth compared to traditional BTK
inhibitors, particularly in models with acquired resistance.[1][5] This document provides a
comprehensive overview of the chemical structure, mechanism of action, and preclinical data of
UBX-382.

Chemical Structure and Properties

UBX-382 is a small molecule with the chemical formula C42H44N1004 and a molecular weight
of 752.86 g/mol .[6][7] Its structure is designed to simultaneously bind to BTK and the E3
ubiquitin ligase Cereblon (CRBN), thereby facilitating the ubiquitination and subsequent
proteasomal degradation of BTK.[1][8][9]
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Property Value Source
CAS Number 2884554-45-2 [10]
Molecular Formula C42H44N1004 [11]
Molecular Weight 752.86 [2]
o DMSO: = 100 mg/mL (132.83
Solubility [2]
mM)

Mechanism of Action

UBX-382 functions as a BTK degrader by hijacking the ubiquitin-proteasome system (UPS).[8]
[12] It is a heterobifunctional chemical compound that brings a target protein and an E3 ligase
into close proximity.[9][12] This induced proximity leads to the ubiquitination of the target
protein, marking it for degradation by the proteasome.[9] This catalytic mechanism allows a
single molecule of UBX-382 to mediate the degradation of multiple BTK protein molecules.[9]

The key steps in the mechanism of action of UBX-382 are:

e Binding to BTK and CRBN: UBX-382 simultaneously binds to the BTK protein and the
Cereblon (CRBN) E3 ubiquitin ligase.[1][8]

o Formation of a Ternary Complex: This dual binding results in the formation of a [BTK:UBX-
382:CRBN] ternary complex.[1][9]

» Ubiquitination of BTK: Within the ternary complex, CRBN facilitates the transfer of ubiquitin
molecules to the BTK protein.[9]

o Proteasomal Degradation: The polyubiquitinated BTK is then recognized and degraded by
the proteasome.[8][9]

By degrading BTK, UBX-382 effectively inhibits the BCR signaling pathway, which is critical for
the growth and survival of malignant B-cells.[1][4]
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Caption: Mechanism of UBX-382-mediated BTK degradation.

Preclinical Efficacy
In Vitro Studies

UBX-382 has demonstrated potent degradation of both wild-type (WT) and mutant BTK in
various B-cell lymphoma cell lines.[1][5] It has shown superior activity compared to BTK

inhibitors like ibrutinib and ARQ-531.[1]

Table 1: In Vitro Degradation and Proliferation Inhibition

© 2025 BenchChem. All rights reserved. 3/9

Tech Support



https://www.benchchem.com/product/b12377277?utm_src=pdf-body-img
https://www.benchchem.com/product/b12377277?utm_src=pdf-body
https://www.benchchem.com/product/b12377277?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9827040/
https://www.researchgate.net/publication/379192636_Abstract_6069_Discovery_and_preclinical_development_of_orally_bioavailable_potent_BTK_degrader_and_its_early_clinical_development_for_the_treatment_of_relapsed_and_refractory_B-cell_malignancies
https://pmc.ncbi.nlm.nih.gov/articles/PMC9827040/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12377277?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Cell Line Assay Type Metric Value Source
_ ~4 nM[9], 4.56
TMD-8 BTK Degradation DC50 [9][10]
nM[10]
Proliferation
TMD-8 o IC50 14 nM [10]
Inhibition

Proliferation
WSU-DLCL2 o IC50 18 nM [10]
Inhibition

Proliferation
u2932 o IC50 21 nM [10]
Inhibition

Proliferation
OClI-Ly3 - IC50 199 nM [10]
Inhibition

UBX-382 is also effective against a range of BTK mutations that confer resistance to
conventional inhibitors.[1][3] It has been shown to degrade 7 out of 8 known BTK mutants,
including E41K, C481S/R/T/Y/F, and L528W.[1][3]

Table 2: Target Binding Affinity

Target Compound IC50 Source
BTK UBX-382 6.31 [1]
BTK ARQ-531 0.52 [1]
BTK Ibrutinib 0.88 [1]
CRBN UBX-382 5.51 [1]
CRBN Thalidomide 7.61 [1]
CRBN Pomalidomide 1.99 [1]

In Vivo Studies

Oral administration of UBX-382 has shown significant anti-tumor activity in murine xenograft
models of B-cell lymphoma.[1][5]
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Table 3: In Vivo Efficacy in Xenograft Models

Model Dosing Outcome Source
] Complete tumor
10 or 30 mg/kg, daily ] o
TMD-8 (WT BTK) regression within an [1]
for 3 weeks
average of 15 days
3 and 10 mg/kg, daily Complete tumor
TMD-8 (WT BTK) . [1][5]
for <2 weeks regression
TMD-8 (C481S 3, 10, 30 mg/kg, daily Dose-dependent (10]

mutant BTK)

for 21 days

tumor regression

Importantly, no significant changes in body weight or other signs of clinical toxicity were

observed during these experiments.[1][10]

Experimental Protocols

Cell Proliferation Assay (Cell Titer-Glo)

The anti-proliferative effects of UBX-382 were assessed using the Cell Titer-Glo Luminescent

Cell Viability Assay.[1] Hematological cancer cell lines were treated with varying concentrations
of UBX-382, BTK inhibitors (ibrutinib, ARQ-531), and CRBN binders (thalidomide,
lenalidomide) for 3-5 days.[1][10] Cell viability was measured to determine the half-maximal
inhibitory concentration (IC50).[10]
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Cell Proliferation Assay Workflow

Culture Hematological

Cell Lines

Treat with UBX-382
and Control Compounds

Incubate for
3-5 days

Add CellTiter-Glo
Reagent

Measure
Luminescence

Calculate IC50
Values

Click to download full resolution via product page

Caption: Workflow for the Cell Titer-Glo proliferation assay.

BTK Degradation Assay (Quantitative Western Blotting)

To quantify the degradation of BTK, TMD-8 cells were treated with escalating concentrations of
UBX-382 for 24 hours.[1] The levels of BTK protein were then measured by quantitative
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western blotting to determine the half-maximal degradation concentration (DC50).[1] Time-
dependent degradation was also assessed by treating cells for various durations.[1]

In Vivo Xenograft Model

Male CB17/severe combined immunodeficient mice were subcutaneously inoculated with TMD-
8 cells (either wild-type or expressing the C481S BTK mutant).[10] Once tumors were
established, mice were treated with UBX-382 (3, 10, or 30 mg/kg) or control compounds via
oral gavage once daily for 21 days.[10] Tumor volume and body weight were monitored
throughout the study.[1][10]

Future Outlook

The compelling preclinical data for UBX-382, demonstrating its potent and selective
degradation of BTK, ability to overcome resistance, and significant in vivo anti-tumor efficacy,
position it as a promising candidate for clinical development.[1][5] A Phase 1 clinical trial is
being planned to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of
UBX-382 in patients with relapsed and refractory B-cell malignancies.[5][12] The initial
proposed dosing schedule is 5 mg once daily.[5][12] The successful clinical translation of UBX-
382 could offer a new and effective therapeutic option for patients with B-cell cancers, including
those who have developed resistance to current therapies.[1][12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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